Cas no 2090445-82-0 (2-Chloro-3-(difluoromethyl)-8-methylquinoline)

2-Chloro-3-(difluoromethyl)-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(difluoromethyl)-8-methylquinoline
- Quinoline, 2-chloro-3-(difluoromethyl)-8-methyl-
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- Inchi: 1S/C11H8ClF2N/c1-6-3-2-4-7-5-8(11(13)14)10(12)15-9(6)7/h2-5,11H,1H3
- InChI Key: SMEQAAGYKDHNCL-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2C)C=C(C(F)F)C=1Cl
2-Chloro-3-(difluoromethyl)-8-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589452-1g |
2-Chloro-3-(difluoromethyl)-8-methylquinoline |
2090445-82-0 | 98% | 1g |
¥15320 | 2023-03-11 | |
Apollo Scientific | PC520037-1g |
2-Chloro-3-(difluoromethyl)-8-methylquinoline |
2090445-82-0 | 1g |
£1370.00 | 2023-09-02 |
2-Chloro-3-(difluoromethyl)-8-methylquinoline Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3. Book reviews
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 2-Chloro-3-(difluoromethyl)-8-methylquinoline
Comprehensive Analysis of 2-Chloro-3-(difluoromethyl)-8-methylquinoline (CAS No. 2090445-82-0)
The compound 2-Chloro-3-(difluoromethyl)-8-methylquinoline (CAS No. 2090445-82-0) is a highly specialized quinoline derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. Its unique molecular structure, featuring a chloro group at the 2-position, a difluoromethyl group at the 3-position, and a methyl group at the 8-position, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications due to the growing demand for fluorinated compounds, which are known for their enhanced bioavailability and metabolic stability.
In recent years, the quinoline scaffold has become a focal point in drug discovery, especially for targeting infectious diseases and cancer. The incorporation of fluorine atoms into organic molecules, as seen in 2-Chloro-3-(difluoromethyl)-8-methylquinoline, is a trending strategy to improve drug-like properties. This aligns with the current pharmaceutical industry trends where fluorine-containing drugs account for a substantial portion of newly approved medications. Additionally, the compound's potential use in crop protection chemicals is being explored, as difluoromethyl groups are known to enhance the efficacy of agrochemicals.
The synthesis of 2-Chloro-3-(difluoromethyl)-8-methylquinoline involves advanced organic chemistry techniques, including halogenation and fluorination reactions. Its CAS number 2090445-82-0 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. Given the rising interest in sustainable chemistry, efforts are underway to optimize its production using green chemistry principles, such as reducing solvent waste and improving energy efficiency. This resonates with the broader environmental, social, and governance (ESG) goals adopted by many industries.
From a market perspective, the demand for fluorinated quinolines is expected to grow, driven by their applications in life sciences and material science. Analysts highlight the compound's relevance in high-performance materials, such as OLEDs and liquid crystals, where fluorine substitution can significantly alter electronic properties. Furthermore, its role in medicinal chemistry is underscored by the increasing prevalence of structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics.
For researchers and industry professionals, understanding the physicochemical properties of 2-Chloro-3-(difluoromethyl)-8-methylquinoline is critical. Its solubility, stability, and reactivity under various conditions are key factors in determining its suitability for specific applications. Recent advancements in computational chemistry have enabled more accurate predictions of these properties, reducing the need for extensive experimental trials. This aligns with the broader shift toward data-driven research and artificial intelligence in chemistry.
In conclusion, 2-Chloro-3-(difluoromethyl)-8-methylquinoline (CAS No. 2090445-82-0) represents a promising compound with multifaceted applications. Its relevance in drug development, agrochemical innovation, and advanced materials makes it a subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.
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